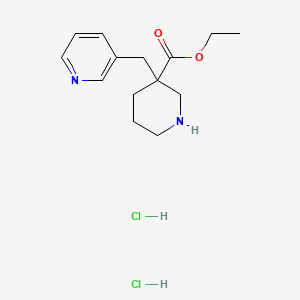
Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2O2 and its molecular weight is 321.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride has the molecular formula C14H22Cl2N2O2 and a molecular weight of approximately 321.2 g/mol. The compound features a piperidine ring substituted with a pyridin-3-ylmethyl group, which contributes to its potential biological activities .
Medicinal Chemistry
Anticancer Research:
The compound has been investigated for its potential as an inhibitor of key enzymes involved in cancer progression. For instance, derivatives of piperidine have shown promise as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer cell signaling pathways . this compound may exhibit similar inhibitory effects, warranting further exploration in anticancer drug development.
Neuropharmacology:
Preliminary studies suggest that this compound interacts with neurotransmitter receptors, indicating potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds positions it as a candidate for further pharmacodynamic and pharmacokinetic studies.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including palladium-mediated cross-coupling and reductive amination techniques. These synthetic routes allow for the modification of the compound to enhance its biological activity or selectivity .
| Synthesis Method | Description |
|---|---|
| Palladium-mediated cross-coupling | Involves coupling of piperidine derivatives with pyridine-based reagents. |
| Reductive amination | Utilizes aldehydes or ketones to form amines, enhancing the piperidine structure. |
Research Applications
In Vitro Studies:
Research has demonstrated the utility of this compound in various in vitro assays aimed at understanding its mechanism of action and biological efficacy. For example, studies involving cell lines have shown that modifications to the compound can significantly affect its potency against specific targets within cells .
Potential for Drug Development:
Given its structural characteristics and preliminary findings on biological activity, this compound serves as a promising scaffold for developing new therapeutic agents targeting cancer and neurological disorders .
Case Studies
Several case studies highlight the compound's relevance:
-
PARP Inhibitors:
Research into poly(ADP-ribose) polymerase inhibitors has identified similar piperidine derivatives that exhibit significant anticancer properties. Ethyl 3-(pyridin-3-ylmethyl)piperidine derivatives could be explored within this context for their potential to inhibit DNA repair mechanisms in cancer cells . -
Histone Demethylase Inhibition:
The compound's structure suggests it may act as an inhibitor for histone demethylases, enzymes involved in epigenetic regulation. This application could open avenues for research into epigenetic therapies for various diseases .
特性
IUPAC Name |
ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-4-8-16-11-14)9-12-5-3-7-15-10-12;;/h3,5,7,10,16H,2,4,6,8-9,11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDAVVWOASVJKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CN=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592090 |
Source


|
| Record name | Ethyl 3-[(pyridin-3-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-63-9 |
Source


|
| Record name | Ethyl 3-[(pyridin-3-yl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













